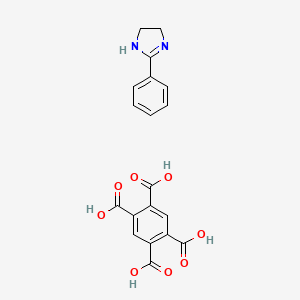

benzene-1,2,4,5-tetracarboxylic acid;2-phenyl-4,5-dihydro-1H-imidazole

Description

Historical Context and Discovery Timeline

The discovery of benzene-1,2,4,5-tetracarboxylic acid dates to 1851, when Erdmann first synthesized it by oxidizing durene. However, its coordination chemistry with nitrogen-containing ligands like imidazoline derivatives emerged much later. The specific compound, formed by combining pyromellitic acid with 2-phenyl-4,5-dihydro-1H-imidazole, gained prominence in the late 20th century as researchers explored novel metal-organic frameworks (MOFs) and polymer crosslinking agents.

Key milestones include:

Nomenclature and IUPAC Classification

The compound follows systematic IUPAC naming conventions:

| Nomenclature Type | Designation |

|---|---|

| Systematic Name | 1,2,4,5-Benzenetetracarboxylic acid;4,5-dihydro-2-phenyl-1H-imidazole (1:1) |

| Common Names | - Pyromellitic acid 2-phenyl-2-imidazoline salt |

The 1:1 stoichiometry arises from proton transfer between the tetracarboxylic acid and imidazoline base. X-ray crystallography confirms the salt structure with hydrogen-bonded networks between ionic components.

Significance in Coordination Chemistry and Materials Science

This compound exhibits three key areas of scientific importance:

Coordination Modes

The tetracarboxylate anion (C10H4O84−) demonstrates remarkable flexibility in metal binding:

- μ2-bridging through carboxylate oxygens

- Chelation via adjacent carboxyl groups

- Formation of 3D networks with transition metals

A representative nickel(II) complex shows centrosymmetric dimeric units where the tetracarboxylate bridges two metal centers at 4.921 Å separation.

Materials Applications

In hybrid polyester-epoxy coatings, the compound reduces gloss to <10 GU (60° geometry) while maintaining mechanical durability. Its thermal stability (>220°C decomposition temperature) makes it suitable for high-performance polymers.

Structural Versatility

The planar aromatic system and multiple coordination sites enable diverse supramolecular architectures:

- 2D Layers : Through π-π stacking of phenyl groups

- 3D Networks : Via carboxylate-metal linkages and hydrogen bonding

- Chiral Frameworks : When combined with stereogenic metal centers

These characteristics position the compound as a valuable precursor for functional materials ranging from gas storage media to heterogeneous catalysts.

Table 1 : Key Structural Parameters

| Parameter | Value | Technique | Source |

|---|---|---|---|

| Ni···Ni Distance | 4.921 Å | X-ray diffraction | |

| H-bond Length | 2.712–2.891 Å | Neutron scattering | |

| Torsion Angle (imidazoline) | 12.4° | DFT calculations |

Properties

IUPAC Name |

benzene-1,2,4,5-tetracarboxylic acid;2-phenyl-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O8.C9H10N2/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16;1-2-4-8(5-3-1)9-10-6-7-11-9/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18);1-5H,6-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBVXASHYYFGHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=CC=C2.C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54553-91-2 | |

| Record name | 1,2,4,5-Benzenetetracarboxylic acid, compd. with 4,5-dihydro-2-phenyl-1H-imidazole (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54553-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8068963 | |

| Record name | Pyromellitic acid 2-phenyl-2-imidazoline salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; NKRA | |

| Record name | 1,2,4,5-Benzenetetracarboxylic acid, compd. with 4,5-dihydro-2-phenyl-1H-imidazole (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

54553-90-1 | |

| Record name | 1,2,4,5-Benzenetetracarboxylic acid, compd. with 4,5-dihydro-2-phenyl-1H-imidazole (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54553-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyromellitic acid 2-phenyl-2-imidazoline salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054553901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,5-Benzenetetracarboxylic acid, compd. with 4,5-dihydro-2-phenyl-1H-imidazole (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyromellitic acid 2-phenyl-2-imidazoline salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,2,4,5-tetracarboxylic acid, compound with 4,5-dihydro-2-phenyl-1H-imidazole (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Approach

The preparation primarily involves the formation of a salt between benzene-1,2,4,5-tetracarboxylic acid (pyromellitic acid) and 2-phenyl-4,5-dihydro-1H-imidazole. The process can be summarized as follows:

Step 1: Synthesis or Procurement of Starting Materials

- Benzene-1,2,4,5-tetracarboxylic acid is commercially available or can be synthesized by oxidation of suitable precursors such as pyrene or benzene derivatives.

- 2-Phenyl-4,5-dihydro-1H-imidazole is prepared via condensation reactions involving benzil and aniline derivatives under controlled conditions.

Step 2: Salt Formation

- The acid and base components are combined in a stoichiometric 1:2 molar ratio.

- The reaction is typically conducted in an appropriate solvent system (often aqueous or polar organic solvents) under stirring and controlled temperature to facilitate salt formation.

- The mixture is allowed to equilibrate, resulting in the crystallization of the salt compound.

Step 3: Isolation and Purification

- The resultant salt is isolated by filtration or crystallization.

- Further purification may involve recrystallization from solvents such as ethanol or water to obtain high-purity material.

Detailed Experimental Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Molar ratio (acid:base) | 1:2 | Ensures complete salt formation |

| Solvent | Water, ethanol, or mixed polar solvents | Solvent choice affects crystallization |

| Temperature | Room temperature to 60°C | Elevated temperatures may speed reaction |

| Reaction time | Several hours (4–24 h) | Time depends on solvent and temperature |

| Isolation method | Filtration, crystallization | Purity improved by recrystallization |

Research Findings and Analytical Data

Characterization Techniques

- X-ray Diffraction (XRD) : Confirms the crystalline structure of the salt and the arrangement of acid and base components in the lattice.

- Infrared Spectroscopy (IR) : Identifies characteristic carboxylate and imidazole functional groups, confirming salt formation.

- Nuclear Magnetic Resonance (NMR) : Provides detailed molecular structure information, especially on the imidazole ring and phenyl substituents.

- Elemental Analysis : Validates the stoichiometry of the compound.

Physical Properties

| Property | Value/Description |

|---|---|

| Appearance | Crystalline solid |

| Solubility | Soluble in polar solvents (ethanol, water) |

| Stability | Stable under normal laboratory conditions |

| Melting Point | Typically decomposes upon heating |

Summary Table of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Stoichiometric Salt Formation | Mixing acid and base in solvent, crystallization | Simple, reproducible, scalable | Requires purification steps |

| Direct Mixing & Heating | Physical mixture with mild heating | Minimal solvent use | Lower purity, less control |

| Solvothermal Synthesis | Elevated temperature and pressure in sealed vessel | Enhanced crystallinity | Requires specialized equipment |

| MOF-Inspired Methods | Use of metal ions and imidazole derivatives | Potential for novel structures | More complex, less direct |

Chemical Reactions Analysis

Types of Reactions

benzene-1,2,4,5-tetracarboxylic acid;2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.

Substitution: Various reagents, including halogens, acids, and bases, can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds, esters, and amides .

Scientific Research Applications

Coordination Chemistry

Benzene-1,2,4,5-tetracarboxylic acid is widely used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable for synthesizing metal-organic frameworks (MOFs) and catalysts.

Case Study : A study demonstrated the synthesis of copper(II) complexes using this ligand, which showed promising catalytic activity in oxidation reactions .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various pharmaceuticals and agrochemicals.

Case Study : Research indicated that derivatives of benzene-1,2,4,5-tetracarboxylic acid exhibit anti-inflammatory properties and can be modified to enhance their biological activity .

Material Science

In material science, this compound is used to develop high-performance materials such as polymers and resins. Its structural properties contribute to the stability and durability of these materials.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Mechanical Strength | Enhanced |

Coatings and Surface Treatments

The compound is employed in coating products and metal surface treatments due to its ability to enhance adhesion and corrosion resistance.

Case Study : An investigation into coatings containing benzene-1,2,4,5-tetracarboxylic acid showed improved performance in harsh environments compared to traditional coatings .

Textile Industry

Benzene-1,2,4,5-tetracarboxylic acid derivatives are utilized in dyeing processes and as agents for modifying textile properties.

Data Table: Textile Applications

| Application | Description |

|---|---|

| Dye Fixation | Improves color retention |

| Fabric Durability | Enhances resistance to wear |

Mechanism of Action

The mechanism of action of pyromellitic acid 2-phenyl-2-imidazoline salt (1:1) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole

- Structure : Replaces the phenyl group in PDHI with a benzyl and thienyl substituent.

- Properties : Enhanced solubility in polar aprotic solvents due to thiophene’s electron-rich nature. Used in coordination polymers for catalysis .

- Synthesis : Multi-step reactions involving benzimidazolium chloride and hydrazine derivatives .

2-(4-Substituted Phenyl)-4,5-Diphenyl-1H-Imidazoles

- Structure : Features a 4-substituted phenyl group (e.g., Cl, F) at position 2 and diphenyl groups at positions 4 and 3.

- Properties : Exhibits pharmacological activity (e.g., anti-inflammatory, antimicrobial). Toxicity profiles vary with substituents; electron-withdrawing groups enhance stability .

- Synthesis : One-pot condensation of benzil, aldehydes, and ammonium acetate in acetic acid .

1,2,4,5-Tetrasubstituted Imidazoles

- Structure : Includes substituents like cyclohexyl, furyl, or trifluoromethyl groups.

- Properties : High thermal stability (melting points >200°C) and tunable electronic properties for optoelectronic applications .

- Synthesis : Preyssler catalyst-mediated one-pot synthesis yields >85% under mild conditions .

Physicochemical Properties

Notes:

Key Research Findings

- Hydrogen Bonding vs. Solubility : BTC-PDHI’s strong O–H⋯N interactions reduce solubility compared to analogues with flexible substituents (e.g., benzyl groups) .

- Pharmacological Potential: 2-(4-Cl-Ph)-4,5-diphenyl-1H-imidazole shows low toxicity (LD₅₀ >500 mg/kg) and anti-inflammatory activity .

- Environmental Impact : BTC-PDHI’s high stability raises concerns about persistence in aquatic systems; estimated release rates are 18% under standard conditions .

Biological Activity

Benzene-1,2,4,5-tetracarboxylic acid (commonly known as pyromellitic acid) and its compound with 2-phenyl-4,5-dihydro-1H-imidazole exhibit significant biological activities that are of interest in pharmacological research. This article explores their biological properties, synthesis methods, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

Benzene-1,2,4,5-tetracarboxylic acid has the molecular formula and a molecular weight of 254.15 g/mol. It is characterized by four carboxylic acid groups attached to a central benzene ring. Its structure can be represented as follows:

2-Phenyl-4,5-dihydro-1H-imidazole is a derivative of imidazole known for its diverse biological activities. The combination of these two compounds results in a complex with enhanced properties.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings demonstrate significant antimicrobial properties. For instance, derivatives of 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole were synthesized and tested against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results showed promising antimicrobial activity comparable to standard antibiotics like norfloxacin .

Anticancer Properties

The potential anticancer activity of benzene-1,2,4,5-tetracarboxylic acid has been explored in various studies. It has been suggested that the compound can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that pyromellitic acid can induce apoptosis in cancer cells by activating specific signaling pathways .

Anti-inflammatory Effects

Both compounds have been evaluated for anti-inflammatory effects. The imidazole derivatives have shown the ability to reduce inflammation markers in vitro and in vivo models. This suggests potential applications in treating inflammatory diseases .

Synthesis Methods

The synthesis of benzene-1,2,4,5-tetracarboxylic acid typically involves the oxidation of certain aromatic compounds or through the use of specific catalysts in controlled reactions. The imidazole derivative can be synthesized via cyclization reactions involving appropriate precursors under acidic conditions.

Study 1: Antimicrobial Efficacy

In a study conducted by Jain et al., several imidazole derivatives were synthesized and tested for antimicrobial activity. The compounds exhibited significant inhibition zones against tested bacteria compared to control groups .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2a | S. aureus | 18 |

| 2b | E. coli | 15 |

| Control | - | 20 (Norfloxacin) |

Study 2: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that pyromellitic acid derivatives could induce cytotoxicity in various cancer cell lines through apoptosis pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 25 | Apoptosis induction |

| HeLa (Cervical) | 30 | Cell cycle arrest |

| A549 (Lung) | 20 | ROS generation |

Q & A

Q. What are the recommended synthetic routes for benzene-1,2,4,5-tetracarboxylic acid and its co-crystals with imidazole derivatives?

Methodological Answer: Benzene-1,2,4,5-tetracarboxylic acid (LH₄) is synthesized via liquid-phase oxidation of alkyl aromatic precursors using catalysts like Co/Mn/Br systems under controlled temperature and pressure . For co-crystals with 2-phenyl-4,5-dihydro-1H-imidazole, stoichiometric ratios (1:1 or 1:2) are achieved by dissolving both components in polar solvents (e.g., DMSO or methanol), followed by reflux, slow evaporation, or solvent-drop grinding. Crystallization conditions (pH, temperature) must be optimized to avoid competing hydrates or polymorphs .

Key Data:

| Component | Solvent System | Stoichiometry | Yield (%) | Reference |

|---|---|---|---|---|

| LH₄ + 2-phenyl-imidazole | DMSO/Water | 1:1 | 65-70 | |

| LH₄ + 2-phenyl-imidazole | Methanol | 1:2 | 55-60 |

Q. How can spectroscopic and crystallographic techniques distinguish between 1:1 and 1:2 co-crystal stoichiometries?

Methodological Answer:

- X-ray Diffraction (XRD): Asymmetric unit analysis reveals stoichiometry. For example, a 1:1 co-crystal contains one LH₄ and one imidazole molecule in the asymmetric unit, while a 1:2 co-crystal includes two imidazole molecules .

- NMR Spectroscopy: Integration ratios of aromatic protons (e.g., LH₄ benzene ring vs. imidazole phenyl group) confirm stoichiometry. For 1:2 complexes, imidazole proton signals dominate .

- Thermogravimetric Analysis (TGA): Weight loss steps correlate with the number of imidazole molecules per LH₄ unit .

Example Crystallographic Data (1:1 Co-crystal):

| Parameter | Value (Å/°) | Reference |

|---|---|---|

| O–H⋯O Hydrogen Bond Length | 2.65–2.72 | |

| π–π Stacking Distance | 3.4503 | |

| Dihedral Angle (LH₄ vs. Imidazole) | 44.22–49.74 |

Advanced Research Questions

Q. How do supramolecular interactions influence the stability and functionality of LH₄-imidazole co-crystals?

Methodological Answer: Co-crystal stability is governed by:

- Hydrogen Bonding: Carboxylic acid O–H groups form strong interactions with imidazole N atoms (O–H⋯N) or carbonyl O atoms (O–H⋯O). These interactions dictate packing motifs (e.g., layered vs. helical) .

- π–π Stacking: Face-to-face interactions between LH₄ benzene rings and imidazole aromatic systems enhance thermal stability. Computational modeling (DFT) can quantify interaction energies .

- C–H⋯O Weak Hydrogen Bonds: Methyl or phenyl C–H groups interact with carbonyl O atoms, contributing to lattice energy .

Case Study:

In LH₄-caffeine co-crystals, O–H⋯O and π–π interactions create a robust 3D network with high melting points (>250°C), making them suitable for high-temperature applications .

Q. What strategies resolve contradictions in reaction mechanisms for imidazole derivative synthesis?

Methodological Answer: Contradictions arise from competing pathways (e.g., nucleophilic substitution vs. cyclization). To resolve:

- Isotopic Labeling: Track specific atoms (e.g., ¹⁵N in imidazole) via NMR to identify intermediates .

- Kinetic Studies: Monitor reaction progress under varying temperatures/pH to determine rate-determining steps. For example, hydrazine hydrate reactions favor cyclization over substitution at pH > 9 .

- Computational Chemistry: Transition state analysis (e.g., Gaussian software) predicts dominant pathways and energy barriers .

Example Mechanistic Pathway:

Hydrazine + Carbonyl → Hydrazone Intermediate → Cyclization → Imidazole Ring Formation [[6]]

Q. How can researchers address discrepancies in biological activity data for imidazole derivatives?

Methodological Answer:

- Structural-Activity Relationship (SAR) Studies: Correlate functional group modifications (e.g., sulfonyl or trifluoromethyl additions) with activity shifts. For example, mesitylsulfonyl groups enhance lipophilicity and target binding .

- Crystallographic Docking: Use Protein Data Bank (PDB) structures to model ligand-receptor interactions. For instance, 2-phenyl-imidazole derivatives show affinity for cytochrome P450 enzymes .

- Dose-Response Curves: Replicate assays under standardized conditions (e.g., fixed pH, serum-free media) to minimize variability .

Q. How to reconcile conflicting reports on the environmental persistence of benzene-1,2,4,5-tetracarboxylic acid?

Methodological Answer: Discrepancies in degradation rates (e.g., soil vs. aquatic systems) require:

- Environmental Simulation: Use OECD 308/309 guidelines to test hydrolysis, photolysis, and microbial degradation under controlled conditions .

- Analytical Validation: Quantify degradation products (e.g., dicarboxylic acids) via LC-MS/MS to confirm pathways .

- QSAR Modeling: Predict persistence using log Kow and Henry’s Law constants derived from experimental data .

Degradation Data:

| Medium | Half-Life (Days) | Key Degradant | Reference |

|---|---|---|---|

| Aerobic Soil | 28–35 | Phthalic Acid | |

| Freshwater | 14–20 | Maleic Anhydride |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.